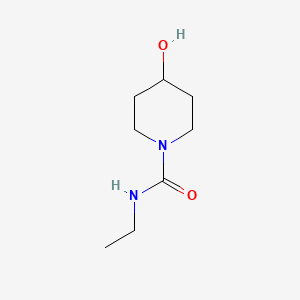

N-ethyl-4-hydroxypiperidine-1-carboxamide

描述

属性

IUPAC Name |

N-ethyl-4-hydroxypiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-9-8(12)10-5-3-7(11)4-6-10/h7,11H,2-6H2,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDCRLYJCGWTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis from 4-Hydroxypiperidine

A common laboratory-scale method involves the reaction of 4-hydroxypiperidine with ethyl chloroformate in the presence of a base like triethylamine at room temperature. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the ethyl chloroformate, forming the carboxamide linkage. The product is then purified by recrystallization.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-Hydroxypiperidine + ethyl chloroformate + triethylamine | Formation of N-ethyl-4-hydroxypiperidine-1-carboxamide |

| 2 | Room temperature, stirring | Reaction completion |

| 3 | Recrystallization from suitable solvent | Purified product |

Industrial Scale Synthesis

Industrial production scales up the above reaction, employing large reactors with automated control of temperature, stirring, and reagent addition to optimize yield and minimize impurities. The reaction conditions are fine-tuned to maximize conversion efficiency, and purification steps such as crystallization and filtration are adapted for large volumes.

Synthesis via N-Boc-4-Hydroxypiperidine Intermediate

An alternative approach involves the synthesis of N-Boc-4-hydroxypiperidine as an intermediate, which is then deprotected and ethylated to yield the target compound. This method offers advantages in selectivity and purity.

The synthesis of N-Boc-4-hydroxypiperidine includes:

- Starting from 4-piperidone hydrochloride hydrate.

- Conversion to 4-piperidone by alkalization with liquid ammonia and extraction.

- Reduction of 4-piperidone with sodium borohydride in methanol under reflux to obtain 4-hydroxypiperidine.

- Protection of the hydroxypiperidine nitrogen with di-tert-butyl dicarbonate (Boc protection) in the presence of potassium carbonate.

- Isolation of the N-Boc-4-hydroxypiperidine by crystallization.

Subsequent deprotection and ethylation steps yield this compound.

| Step | Reagents & Conditions | Yield & Purity |

|---|---|---|

| 1 | 4-piperidone hydrochloride hydrate + liquid ammonia + toluene extraction | 4-piperidone intermediate |

| 2 | 4-piperidone + sodium borohydride + methanol, reflux 7-10 h | 4-hydroxypiperidine, ~98.9% GC purity |

| 3 | 4-hydroxypiperidine + di-tert-butyl dicarbonate + potassium carbonate, reflux 6-8 h | N-Boc-4-hydroxypiperidine, white crystals |

| 4 | Deprotection and ethylation (conditions vary) | Target compound |

- Temperature: Most reactions are conducted between 25-30°C for optimal control, with reflux conditions applied during reduction steps.

- Solvents: Methanol is commonly used for reduction and protection steps; toluene and dichloromethane are used for extraction and phase separation.

- Bases: Triethylamine and potassium carbonate are employed to neutralize acids and promote nucleophilic substitution.

- Purification: Drying agents such as anhydrous magnesium sulfate are used to remove moisture before filtration and concentration.

| Method | Starting Material | Key Reagents | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Direct ethylation | 4-Hydroxypiperidine | Ethyl chloroformate, triethylamine | RT, stirring | High purity after recrystallization | Simple, direct |

| N-Boc intermediate route | 4-Piperidone hydrochloride | Sodium borohydride, di-tert-butyl dicarbonate | Reflux, 25-30°C | ~98.9% purity (GC) | Industrially scalable, high selectivity |

| Industrial scale | 4-Hydroxypiperidine derivatives | Ethyl chloroformate, bases | Controlled temp, automated | Optimized yield | Large scale production |

- The N-Boc protection strategy enhances selectivity and purity, facilitating downstream modifications.

- Sodium borohydride reduction offers a mild and efficient route to 4-hydroxypiperidine from 4-piperidone.

- The use of ethyl chloroformate is a reliable method for carboxamide formation with good yields.

- Industrial processes focus on minimizing by-products and maximizing reproducibility through automated systems.

The preparation of this compound is well-established through multiple synthetic routes. The direct ethylation of 4-hydroxypiperidine and the N-Boc intermediate pathway are the most prominent methods, each with distinct advantages in terms of simplicity, purity, and scalability. The choice of method depends on the desired scale and purity requirements. These methods are supported by detailed reaction conditions and purification protocols that ensure high-quality product suitable for research and industrial applications.

化学反应分析

Types of Reactions

N-ethyl-4-hydroxypiperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields the corresponding alcohol .

科学研究应用

Pharmaceutical Development

N-ethyl-4-hydroxypiperidine-1-carboxamide serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to act as a precursor for compounds with therapeutic potential, particularly in the treatment of neurological disorders.

Biochemical Studies

This compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. It has been shown to influence:

- Enzyme Activity: By acting as an inhibitor or activator of specific enzymes, it aids in understanding metabolic processes.

- Cell Signaling Pathways: Research indicates that it can modulate signaling pathways, impacting gene expression and cellular metabolism.

Material Science

In material science, this compound is explored for its potential use in developing specialty chemicals and materials due to its unique chemical properties.

Case Study 1: Pharmacological Research

A study published in the Journal of Medicinal Chemistry investigated the effects of N-ethyl-4-hydroxypiperidine derivatives on neurotransmitter receptors. The findings indicated that these compounds could selectively modulate receptor activity, suggesting potential applications in treating mood disorders.

| Compound | Receptor Type | Effect | Reference |

|---|---|---|---|

| N-Ethyl-4-hydroxypiperidine | Serotonin | Agonist | |

| N-Ethyl-4-hydroxypiperidine | Dopamine | Antagonist |

Case Study 2: Enzyme Interaction Studies

Research conducted by the National Institutes of Health (NIH) demonstrated that N-ethyl-4-hydroxypiperidine interacts with cytochrome P450 enzymes, influencing drug metabolism rates. This interaction highlights its importance in pharmacokinetics.

作用机制

The mechanism of action of N-ethyl-4-hydroxypiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacokinetic Profiles

Tricyclic Carboxamides (DACA and Analogues)

Compounds like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogs (e.g., SN 23490, SN 23719) share the carboxamide functional group but incorporate tricyclic aromatic systems for DNA intercalation. Key comparisons include:

- Key Findings: SN 23490 and SN 23719 exhibit superior cytotoxicity and metabolic stability compared to DACA and SN 23935, attributed to reduced DNA intercalation and modified side chains . DACA’s rapid metabolism (25% parent compound remaining at 45 min in humans) contrasts with the relative stability of SN 23490 and SN 23719, suggesting that bulky substituents (e.g., phenazine in SN 23490) may hinder enzymatic degradation .

Piperazine/Piperidine Carboxamides

Metabolic and Biodistribution Considerations

Metabolism :

- DACA undergoes rapid N-oxidation and demethylation in humans, generating multiple metabolites .

- Piperidine/piperazine carboxamides (e.g., SN 23935) show slower hepatic metabolism, likely due to steric hindrance from aliphatic substituents .

- The ethyl group in this compound may similarly protect against N-demethylation, while the hydroxyl group could facilitate glucuronidation.

Biodistribution :

Physicochemical and Bioactivity Comparisons

生物活性

N-ethyl-4-hydroxypiperidine-1-carboxamide (EHPC) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

EHPC has the molecular formula and a molecular weight of 170.21 g/mol. Its structure includes a hydroxypiperidine core, which is crucial for its interaction with biological targets. The compound can undergo various chemical reactions, including oxidation and reduction, which can alter its functional groups and influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H14N2O2 |

| Molecular Weight | 170.21 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

EHPC exerts its biological effects primarily through interactions with specific enzymes and receptors. It acts as a ligand, modulating the activity of various proteins involved in cellular signaling pathways.

- Enzyme Interaction : EHPC has been shown to interact with enzymes associated with metabolic pathways, potentially serving as an inhibitor or an activator depending on the context of the biochemical environment.

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and overall cellular metabolism. For instance, it may affect the phosphorylation states of proteins involved in growth and differentiation processes.

- Pharmacokinetics : The bioavailability of EHPC is influenced by its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These factors determine how effectively the compound reaches its target sites within the body.

In Vitro Studies

Research has demonstrated that EHPC exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that EHPC may possess antimicrobial properties, making it a candidate for developing new antibiotics .

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter systems.

In Vivo Studies

Animal studies have indicated that EHPC can influence physiological responses:

- Anti-inflammatory Properties : In models of inflammation, EHPC has shown promise in reducing inflammatory markers and mediating immune responses .

- Toxicological Profile : Toxicity assessments indicate that EHPC has a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its long-term effects .

Case Studies

- Case Study on Neuroprotection : A study conducted on transgenic mice models demonstrated that administration of EHPC significantly reduced neuroinflammation and improved cognitive functions compared to control groups .

- Antimicrobial Efficacy : In vitro testing against various bacterial strains showed that EHPC inhibited growth effectively at concentrations lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Comparison with Similar Compounds

EHPC is structurally related to other piperidine derivatives but exhibits unique biological properties due to its ethyl substitution.

Table 2: Comparison with Related Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| N-methyl-4-hydroxypiperidine-1-carboxamide | Moderate neuroactivity | Methyl group affects binding |

| N-propyl-4-hydroxypiperidine-1-carboxamide | Lower antimicrobial activity | Propyl group alters solubility |

| N-butyl-4-hydroxypiperidine-1-carboxamide | Minimal activity | Bulkier structure reduces efficacy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。